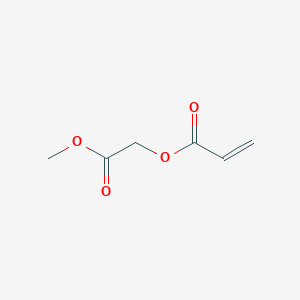
2-Propenoic acid, 2-methoxy-2-oxoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-Propenoic acid, 2-methoxy-2-oxoethyl ester” is a chemical compound with the molecular formula C6H8O4 . It has a molecular weight of 144.12500 . The compound is also known by other names such as Carbomethoxymethyl-acrylat, acryloyloxy-acetic acid methyl ester, Acryloyloxy-essigsaeure-methylester, and Methoxycarbonylmethylacrylat .
Synthesis Analysis
The synthesis of “2-Propenoic acid, 2-methoxy-2-oxoethyl ester” involves several precursors including (2-acetoxy-prop… CAS#:408538-82-9, β-Propiolactone CAS#:57-57-8, and methyl chloroacetate CAS#:96-34-4 . The synthetic route has been documented in the literature, such as in the Journal of the American Chemical Society, 1946, vol. 68, p. 332 and Bulletin of the Chemical Society of Japan, 1972, vol. 45, p. 3604 - 3607 .Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, 2-methoxy-2-oxoethyl ester” is represented by the molecular formula C6H8O4 . The exact mass of the compound is 144.04200 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Propenoic acid, 2-methoxy-2-oxoethyl ester” include a molecular weight of 144.12500 . The density, boiling point, melting point, and flash point are not available . The compound has a Polar Surface Area (PSA) of 52.60000 .Eigenschaften
CAS-Nummer |
21045-69-2 |
|---|---|
Molekularformel |
C6H8O4 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
(2-methoxy-2-oxoethyl) prop-2-enoate |
InChI |
InChI=1S/C6H8O4/c1-3-5(7)10-4-6(8)9-2/h3H,1,4H2,2H3 |
InChI-Schlüssel |
AAXGLZUUHYACNA-UHFFFAOYSA-N |
SMILES |
COC(=O)COC(=O)C=C |
Kanonische SMILES |
COC(=O)COC(=O)C=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

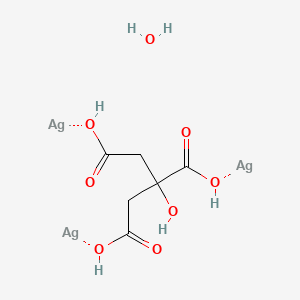

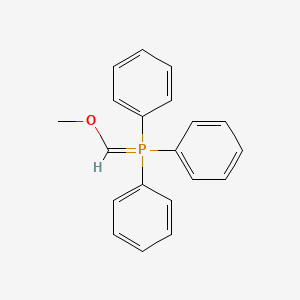
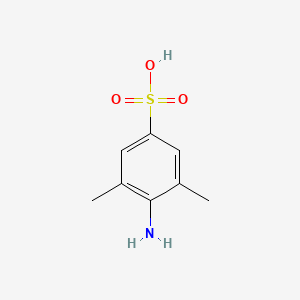
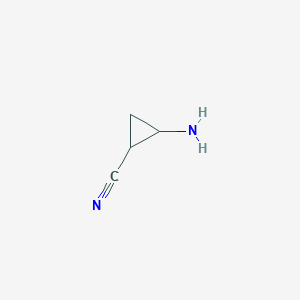
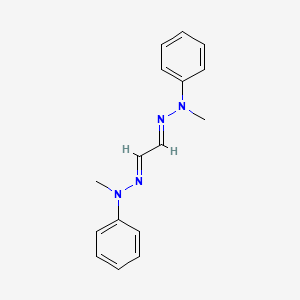
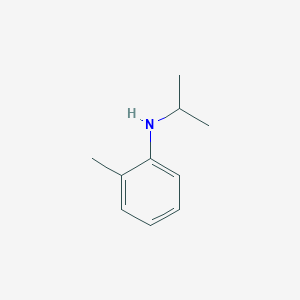
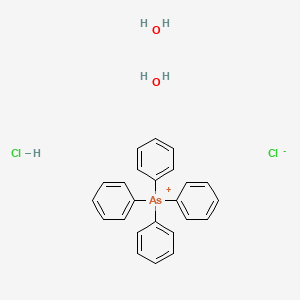

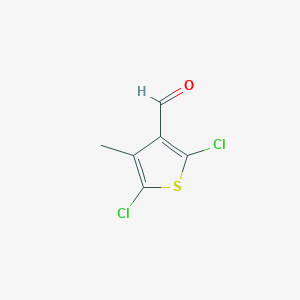
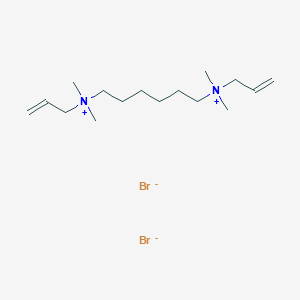

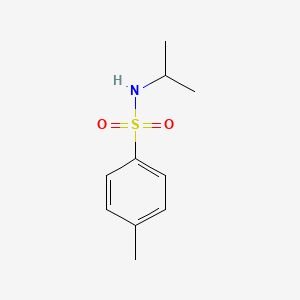
![Spiro[5.5]undecan-3-amine hydrochloride](/img/structure/B3188412.png)